

(-)-Limonene oxide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Limonene oxide, (-)-	
Cat. No.:	B1675404	Get Quote

Chemical Identifiers for (-)-Limonene Oxide

(-)-Limonene oxide is a chiral molecule and exists as a mixture of cis and trans diastereomers. The specific identifiers for the cis-(-)-Limonene oxide are provided below.

Identifier	Value	Reference
IUPAC Name	(1S,4S,6R)-1-methyl-4-prop-1- en-2-yl-7- oxabicyclo[4.1.0]heptane	[1]
CAS Number	32543-51-4 (for cis-(-)-)	[1]
Molecular Formula C10H16O		[1]
Molecular Weight	152.23 g/mol	[1]

The general CAS number for limonene oxide (mixture of stereoisomers) is 1195-92-2, with the IUPAC name 1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane.[2]

Synthesis of (-)-Limonene Oxide

The primary method for synthesizing (-)-limonene oxide is through the epoxidation of (-)-limonene. The trisubstituted double bond within the cyclohexene ring is more electron-rich and thus more reactive towards epoxidation than the exocyclic double bond.[3] Various methods



have been developed to achieve this transformation, including heterogeneous, homogeneous, and biocatalytic systems.

Experimental Protocols

Protocol 1: Heterogeneous Epoxidation using Magnesium Oxide (MgO) This protocol is adapted from a method for R-(+)-limonene but is applicable to the (-)-enantiomer.[4]

- Reaction Setup: In a suitable reactor, combine (-)-limonene, acetonitrile, water, and acetone.
- Catalyst Addition: Add commercial magnesium oxide (MgO) to the mixture.
- Oxidant Addition: Introduce hydrogen peroxide (H2O2) to the reaction.
- Reaction Conditions: Heat the mixture to 50°C and maintain stirring.
- Reaction Time: For selective synthesis of the monoepoxide, the reaction is maintained for 30 minutes.
- Work-up: After the reaction, the catalyst is filtered off. The product can be isolated from the filtrate by extraction and subsequent solvent evaporation.[4]

Protocol 2: Homogeneous Epoxidation using Manganese Sulfate

- Reaction Setup: In a glass reactor equipped with a mechanical stirrer and thermometer, add
 3.21 g (22.4 mmol) of 95% limonene and 41 mL of acetonitrile.[4]
- Catalyst Addition: With vigorous stirring, add 0.066 g (0.44 mmol) of anhydrous manganese sulfate and 0.122 g (0.87 mmol) of salicylic acid to the mixture.[4]
- Oxidant Addition: Prepare a mixture of a 0.4 M sodium bicarbonate solution and a ten-fold molar amount of 33-38% aqueous hydrogen peroxide. This mixture is added uniformly to the reactor over 4 hours, maintaining the temperature between 18–25°C.[4]

Protocol 3: Chemoenzymatic Epoxidation using Microwave Irradiation

This method utilizes an immobilized lipase and offers a significant reduction in reaction time.[5]



- Reaction Setup: All experiments are conducted in a Discover, CEM Model-1245 microwave reactor system. A 100 mL cylindrical glass reactor with four baffles and a six-bladed turbine impeller is used for agitation.[5]
- Reaction Mixture: The reaction mixture consists of limonene (25 mM), octanoic acid (50 mM), H₂O₂ (50 mM), and 1 g of the catalyst in 20 mL of toluene.
- Reaction Conditions: The reaction is carried out at 50°C with a constant microwave power of 50 W and an agitation speed of 300 rpm.[5][6]
- Reaction Time: A maximum conversion of 75.35 ± 0.98% is achieved in 2 hours.[5] In contrast, conventional heating at the same temperature required 12 hours to achieve a 44.6 ± 1.14% conversion.[5]

Protocol 4: Epoxidation with in situ generated Dimethyldioxirane (DMDO)

This protocol describes the double epoxidation of limonene to produce limonene dioxide, but the conditions can be adapted for mono-epoxide synthesis.

- Reaction Setup: In a round-bottom flask, add sodium bicarbonate (4.37 g, 52 mmol), acetone (31.6 g, 40 mL), and limonene (1.36 g, 10 mmol).[7]
- Oxidant Addition: An aqueous solution of Oxone (potassium peroxymonosulfate) is added in a semi-continuous fed mode at a flow rate of 4 mL/min for 45 minutes.[7][8]
- Reaction Conditions: The reaction is conducted at room temperature (23-25°C) with mechanical stirring at 400 rpm.[7] This method can achieve a 97% yield of limonene dioxide.
 [7][8]

Summary of Synthesis Methods

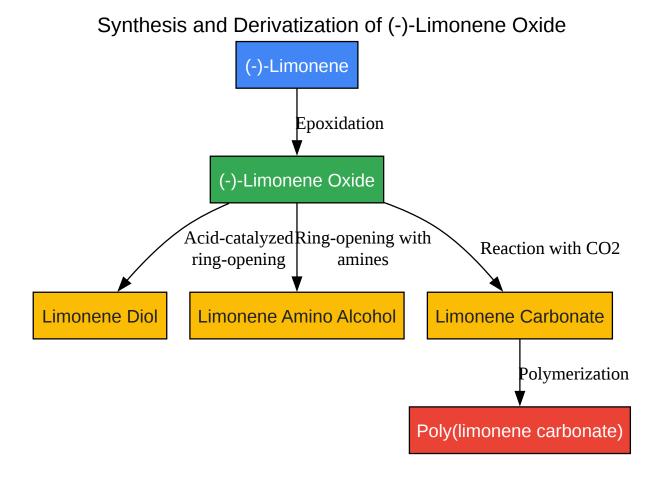


Method	Catalyst/ Reagents	Solvent	Temperat ure (°C)	Time	Yield (%)	Referenc e
Heterogen eous Epoxidatio n	MgO, H2O2	Acetonitrile , Water, Acetone	50	30 min	-	[4]
Homogene ous Epoxidatio n	MnSO ₄ , Salicylic acid, H ₂ O ₂ , NaHCO ₃	Acetonitrile	18-25	4 h	87 (Diepoxide)	[4]
Chemoenz ymatic (Microwave	Immobilize d Lipase, H ₂ O ₂ , Octanoic Acid	Toluene	50	2 h	75.3	[4][5]
Catalyst- Free in situ DMDO from Oxone	Oxone	Acetone	Room Temp.	45 min	97 (Dioxide)	[4][8]

Derivatives and Applications

(-)-Limonene oxide is a versatile intermediate in the synthesis of various compounds, including bio-based polymers and pharmaceutical precursors.[4] The epoxide ring can be opened to form derivatives such as diols, amino alcohols, and carbonates.[4] One of the significant applications is in the synthesis of poly(limonene carbonate) (PLC) through a ring-opening copolymerization with carbon dioxide.[9][10][11]





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Caption: Workflow for the synthesis and derivatization of (-)-Limonene Oxide.

Biological Activity of the Precursor, D-Limonene

While specific data on the biological activity of (-)-limonene oxide is limited in the provided search results, its precursor, D-limonene, has been studied for its therapeutic effects.[12] It has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[12]

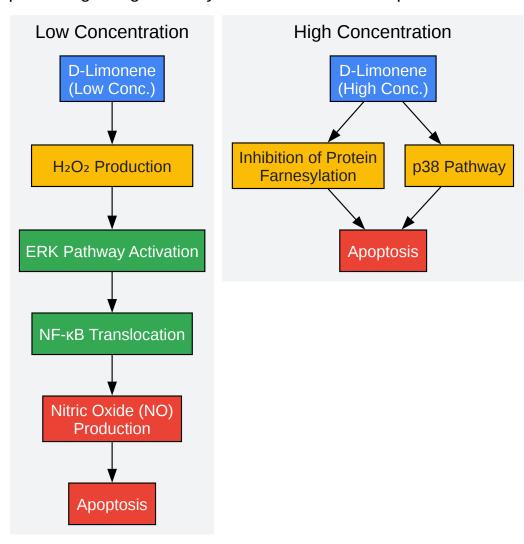
One study investigated the antiproliferative effects of D-limonene on a lymphoma cell line. The study found that limonene increases nitric oxide (NO) levels, inducing apoptosis through a dual mechanism involving the ERK pathway.[13][14]

• At low concentrations: Limonene leads to the production of H₂O₂ which activates the ERK pathway, leading to NF-κB translocation and subsequent NO production.[14]



 At high concentrations: Limonene inhibits protein farnesylation and activates the p38 pathway, also resulting in apoptosis.[14]

Proposed Signaling Pathway for D-Limonene's Antiproliferative Effects



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- To cite this document: BenchChem. [(-)-Limonene oxide CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675404#limonene-oxide-cas-number-and-iupac-name]

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